1-(3-Methylphenyl)propane-1-thiol
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C10H14S |
|---|---|
Molecular Weight |
166.29 g/mol |
IUPAC Name |
1-(3-methylphenyl)propane-1-thiol |
InChI |
InChI=1S/C10H14S/c1-3-10(11)9-6-4-5-8(2)7-9/h4-7,10-11H,3H2,1-2H3 |
InChI Key |
IWFTUAJYYBHMQO-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C1=CC=CC(=C1)C)S |
Origin of Product |
United States |
Elucidation of Reaction Mechanisms and Kinetics Involving 1 3 Methylphenyl Propane 1 Thiol
Nucleophilic Reactivity of the Thiol Group: Additions and Substitutions
The thiol group is well-established as a potent nucleophile in a variety of organic transformations. libretexts.orgsigmaaldrich.com In the case of 1-(3-Methylphenyl)propane-1-thiol, the sulfur atom's nucleophilicity is influenced by the electronic effects of the attached 3-methylphenyl group and the steric environment around the sulfur atom. The corresponding thiolate, formed by deprotonation of the thiol, is an even more powerful nucleophile and is readily formed due to the relatively high acidity of thiols compared to alcohols. libretexts.org This enhanced nucleophilicity drives a range of addition and substitution reactions.
The thiol-ene reaction, the addition of a thiol across a double bond, is a prominent example of a "click" chemistry reaction, valued for its high efficiency, stereoselectivity, and broad functional group tolerance. wikipedia.orgchem-station.com This reaction can proceed through two primary mechanistic pathways: a radical addition or a nucleophilic Michael addition. wikipedia.org
The radical pathway is typically initiated by light, heat, or a radical initiator, leading to the formation of a thiyl radical. wikipedia.org This radical then adds to an alkene in an anti-Markovnikov fashion to generate a carbon-centered radical, which subsequently abstracts a hydrogen atom from another thiol molecule to propagate the radical chain. wikipedia.org The stereochemistry of the newly formed C-S and C-H bonds is a critical aspect of this transformation. Given the reversibility of the initial radical addition, cis-trans isomerization of the alkene can occur, with the final product distribution often reflecting the thermodynamic stability of the radical intermediates. wikipedia.org
For this compound, its reaction with various alkenes under radical conditions is expected to proceed efficiently. The benzylic nature of the resulting radical intermediates can influence the reaction kinetics. However, it is also noted that reactions involving benzylic C-H bonds can sometimes be problematic due to competing hydrogen atom transfer processes. researchgate.net
The nucleophilic thiol-ene reaction, or thiol-Michael addition, occurs when the thiol adds to an electron-deficient alkene. This reaction is typically catalyzed by a base, which deprotonates the thiol to form a more nucleophilic thiolate anion. The addition proceeds via a conjugate addition mechanism.
Illustrative Data for Thiol-Ene Addition of this compound
| Alkene Substrate | Initiator/Catalyst | Solvent | Yield (%) | Diastereomeric Ratio (d.r.) |
| Styrene | AIBN (radical) | Toluene | 85 | 1.2:1 |
| Methyl Acrylate | Et3N (nucleophilic) | THF | 92 | N/A |
| Cyclohexene | UV light | Hexane | 78 | 1:1 |
Note: The data in this table is illustrative and intended to represent typical outcomes for thiol-ene reactions involving secondary benzylic thiols.
Similar to the thiol-ene reaction, the thiol-yne reaction involves the addition of a thiol across a carbon-carbon triple bond and can also proceed via either a radical or a nucleophilic pathway. nih.gov The radical-mediated thiol-yne reaction typically results in an anti-Markovnikov addition, yielding a mixture of (E)- and (Z)-vinyl sulfides. nih.gov With an excess of thiol, a second addition can occur, leading to the formation of a 1,2-dithioether.
The regioselectivity of the addition is a key consideration. For terminal alkynes, the thiyl radical adds to the terminal carbon, leading to the anti-Markovnikov product. For internal alkynes, the regioselectivity is influenced by the electronic and steric properties of the alkyne substituents.
The stereochemical outcome of the thiol-yne addition is also of great importance. The initial addition of the thiyl radical to the alkyne generates a vinyl radical, which can undergo isomerization before hydrogen abstraction, leading to a mixture of E and Z isomers. Control over the stereochemistry can sometimes be achieved by careful selection of reaction conditions.
Illustrative Data for Thiol-Yne Addition of this compound
| Alkyne Substrate | Initiator/Catalyst | Solvent | Yield (%) | Regioselectivity (Markovnikov:anti-Markovnikov) | E/Z Ratio |
| Phenylacetylene | AIBN (radical) | Benzene (B151609) | 88 | 5:95 | 3:1 |
| 1-Octyne | UV light | Methanol (B129727) | 90 | 2:98 | 2.5:1 |
| Ethyl Propiolate | Et3N (nucleophilic) | Acetonitrile | 95 | >99:1 (Michael adduct) | >99:1 (E) |
Note: The data in this table is illustrative and based on general principles of thiol-yne reactions.
The thiolate anion derived from this compound is an excellent sulfur nucleophile for SN2 displacement reactions. libretexts.orgsigmaaldrich.com The rate of an SN2 reaction is sensitive to the steric hindrance at the electrophilic carbon. youtube.commasterorganicchemistry.com Therefore, the thiolate of this compound will react most rapidly with unhindered primary and secondary alkyl halides. masterorganicchemistry.com
The reaction proceeds via a concerted mechanism where the nucleophile attacks the carbon atom bearing the leaving group from the backside, leading to an inversion of stereochemistry at the reaction center if it is chiral. masterorganicchemistry.com The choice of solvent is also crucial, with polar aprotic solvents generally favoring SN2 reactions. libretexts.org
Illustrative Data for SN2 Reactions of 1-(3-Methylphenyl)propane-1-thiolate
| Alkyl Halide | Base | Solvent | Temperature (°C) | Yield (%) |
| 1-Bromobutane | NaH | DMF | 25 | 95 |
| 2-Bromopentane | K2CO3 | Acetone | 50 | 82 |
| Benzyl (B1604629) Bromide | NaH | THF | 25 | 98 |
Note: The data in this table is illustrative and represents expected outcomes for SN2 reactions with thiolate nucleophiles.
Radical Pathways: Generation and Reactivity of Thiyl Radicals
The S-H bond in thiols is relatively weak, making them good precursors for thiyl radicals (RS•). researchgate.net The 1-(3-Methylphenyl)propane-1-thiyl radical is a key intermediate in several important transformations.
Visible-light photoredox catalysis has emerged as a powerful tool for generating radicals under mild conditions. nih.govacs.org In this process, a photocatalyst, upon absorption of visible light, can oxidize a thiol to a thiyl radical. nih.gov Ruthenium and iridium polypyridyl complexes are common photocatalysts for this purpose. unt.edu The reaction is initiated by the reductive quenching of the photoexcited catalyst by the thiol. nih.gov The resulting thiol radical cation is then deprotonated to yield the thiyl radical.
This method of thiyl radical generation is highly efficient and has been successfully applied to a variety of thiol-ene and other radical-mediated reactions. nih.govunt.edu The use of visible light allows for greater functional group tolerance compared to traditional UV-initiated radical reactions. nih.gov
The homolytic cleavage of the S-H bond is a fundamental process for generating thiyl radicals. youtube.com This can be achieved by thermolysis or photolysis. The bond dissociation energy (BDE) of the S-H bond is a key factor determining the ease of homolytic cleavage. For benzylic thiols like this compound, the BDE is influenced by the stability of the resulting thiyl radical, which can be stabilized by the adjacent aromatic ring. unt.edu
Once generated, the thiyl radical can participate in a variety of reactions, including addition to unsaturated bonds (as in the thiol-ene and thiol-yne reactions) and hydrogen atom transfer processes.
Illustrative Data for Thiyl Radical Generation and Subsequent Reaction
| Reaction Type | Initiation Method | Catalyst/Initiator | Solvent | Product Yield (%) |
| Thiol-Ene with 1-Octene | Visible Light | Ru(bpy)3Cl2 | CH3CN | 91 |
| Intramolecular Cyclization | UV Light (300 nm) | - | Benzene | 75 |
| Addition to Styrene | Thermal | AIBN | Toluene | 85 |
Note: The data in this table is illustrative and demonstrates the utility of thiyl radicals generated from secondary benzylic thiols in various transformations.
Hydrogen Atom Transfer (HAT) Reactions of Thiyl Radicals
Thiols are recognized as highly effective hydrogen-atom transfer agents in organic chemistry. libretexts.org The sulfur-hydrogen bond dissociation energy (BDE) for alkyl thiols is approximately 87 kcal·mol⁻¹, which facilitates the generation of thiyl radicals. researchgate.net These radicals can be formed through interaction with initiators like azo-compounds or peroxides, single-electron oxidants, or by direct photolysis. researchgate.net
Thiyl radicals (RS•), including the one derived from this compound, readily participate in hydrogen atom transfer (HAT) reactions. libretexts.orgnih.gov This process is a key step in many radical-mediated transformations. princeton.edu The rate constants for hydrogen-atom abstraction from thiophenol by primary, secondary, and tertiary carbon-centered radicals at 25°C are in the range of 0.8 x 10⁸ to 1.5 x 10⁸ M⁻¹s⁻¹. libretexts.org
The reactivity in HAT reactions is influenced by polar effects. princeton.edu In reactions between radicals with differing electronegativity, charge-transfer configurations can lower the activation barrier. princeton.edu This is particularly relevant for the reaction of nucleophilic α-alkoxyalkyl radicals with electrophilic thiyl radicals. princeton.edu
Intramolecular HAT reactions are also a significant pathway for thiyl radicals, leading to the formation of carbon-centered radicals at different positions within the molecule. nih.govdiva-portal.orgnih.gov These reactions can be reversible and are influenced by the molecular structure. nih.gov For instance, in cysteine, 1,2- and 1,3-hydrogen transfer reactions from the thiyl radical have been observed. nih.govnih.gov The resulting carbon-centered radicals can then participate in further reactions, such as reacting with oxygen to form peroxyl radicals.
A key characteristic of thiyl radicals is their ability to add to carbon-carbon multiple bonds. libretexts.org This addition is often highly regioselective. libretexts.org The subsequent hydrogen-atom abstraction from a thiol is typically much faster than competing reactions, such as reaction with dissolved molecular oxygen. libretexts.org
Oxidation-Reduction Chemistry of this compound
The oxidation of thiols, such as this compound, is a fundamental reaction that can lead to a variety of sulfur-containing compounds. sci-hub.se The process can be controlled to yield specific products, including sulfides, disulfides, sulfoxides, and sulfones. organic-chemistry.orgrsc.org
Formation of Sulfides and Disulfides: Mechanistic Insights
The oxidation of thiols to disulfides is a common transformation that can be effected by mild oxidizing agents, including air or oxygen, often catalyzed by metal ions. sci-hub.se The reaction rate can be influenced by the pH and the presence of specific metal ions. sci-hub.se Mechanistically, the slow step in these oxidations often involves the oxidizing agent, with the subsequent reaction of the thiol being rapid. sci-hub.se
The formation of unsymmetrical disulfides can be achieved using potent sulfenylating reagents. researchgate.net In some catalytic systems, thiols can react with metal centers to form thiolate complexes, which are key intermediates in various catalytic cycles. bohrium.com For instance, rhenium(V) complexes can catalyze the oxidation of thiols to disulfides using sulfoxides as the oxidant. nih.gov In this system, the thiol can inhibit the reaction by competing with the sulfoxide (B87167) for coordination to the metal center. nih.gov
Controlled Oxidation to Sulfoxides and Sulfones
The selective oxidation of thiols and sulfides to sulfoxides and subsequently to sulfones requires careful control of reaction conditions. organic-chemistry.orgbeilstein-journals.org The choice of oxidant and catalyst, as well as the reaction temperature, can determine the final product. organic-chemistry.org
Various methods have been developed for this controlled oxidation:
Hydrogen Peroxide: 30% hydrogen peroxide in the presence of a recyclable silica-based tungstate (B81510) catalyst can be used to selectively oxidize sulfides to sulfoxides and sulfones at room temperature. organic-chemistry.org The stoichiometry of the hydrogen peroxide can be controlled to favor either the sulfoxide or the sulfone.
Urea-Hydrogen Peroxide (UHP): UHP is a stable and inexpensive oxidant that allows for the selective oxidation of thioglycosides. beilstein-journals.org Glycosyl sulfoxides can be obtained using 1.5 equivalents of UHP at 60°C, while sulfones are formed with 2.5 equivalents at 80°C. beilstein-journals.org
Electrochemical Oxidation: An environmentally friendly approach involves the electrochemical oxidation of thioethers and thiols in a continuous-flow microreactor, using water as the oxygen source. rsc.org The selectivity between sulfoxides and sulfones is controlled by the applied potential. rsc.org
Other Reagents: Other reagents and catalytic systems for this transformation include tert-butyl hydroperoxide with a methanesulfonic acid catalyst, organic-chemistry.orgorganic-chemistry.org and Selectfluor. organic-chemistry.org
The mechanism of sulfoxide reduction back to thiols has also been studied theoretically, suggesting the formation of a sulfurane intermediate. acs.org
Transition Metal-Catalyzed Transformations Utilizing this compound
This compound and similar thiols can participate in a variety of transition metal-catalyzed reactions, acting as either a substrate or a ligand that influences the catalytic activity.
C-S Bond Formation Methodologies
Transition metal photocatalysis provides a mild and efficient method for the anti-Markovnikov hydrothiolation of olefins, leading to the formation of carbon-sulfur bonds. organic-chemistry.org In this process, a photoexcited ruthenium catalyst is reductively quenched by a thiol, generating a thiyl radical intermediate. organic-chemistry.org This radical then adds to the olefin with high efficiency and excellent yields. organic-chemistry.org This method is tolerant of various functional groups. organic-chemistry.org
Role as a Ligand or Co-catalyst in Advanced Reactions
Thiols can act as transient cooperative ligands in transition metal catalysis, leading to either acceleration or inhibition of reactions. nih.govacs.orgescholarship.org By reversibly coordinating to a metal center, the thiol can create two coexisting catalytic species—one with and one without the thiol ligand—which can lead to different reaction outcomes. nih.govacs.org
For example, in conjunction with an acridanide-based ruthenium(II)-pincer catalyst, a catalytic amount of a thiol was found to dramatically accelerate base-free aqueous methanol reforming. acs.org The thiol facilitates metal-ligand cooperation (MLC), where the ligand actively participates in bond activation. nih.govescholarship.org This cooperative effect is crucial for the catalytic turnover. acs.org
Conversely, thiols can also act as inhibitors. nih.govacs.org In the semihydrogenation of alkynes, a thiol can function as a reversible catalyst inhibitor, controlling the stereoselectivity of the reaction. bohrium.comacs.org The transient nature of the thiol coordination allows for a switch between different catalytic pathways. acs.org
Kinetic and Thermodynamic Aspects of Thiol Reactivity and Stability
The reactivity of a thiol is intrinsically linked to the acidity of the S-H bond, its bond dissociation energy, and the nucleophilicity of the corresponding thiolate anion. chemistrysteps.com Thermodynamically, the stability of the thiol and its conjugate base is a key determinant of its behavior in chemical equilibria. Kinetically, the rates of reactions involving the thiol are dictated by the activation energies of the various possible pathways. nih.gov
Thiol Acidity and Thiolate Nucleophilicity
A fundamental thermodynamic property governing thiol reactivity is the acid dissociation constant (pKa) of the S-H group. Thiols are generally more acidic than their alcohol counterparts due to the larger size of the sulfur atom, which allows for more effective delocalization of the negative charge in the resulting thiolate anion. chemistrysteps.com The acidity of aromatic thiols is further influenced by substituents on the benzene ring. rsc.orgrsc.org
Research on a series of meta- and para-substituted thiophenols has provided valuable insight into these substituent effects. The thermodynamic acid dissociation constants for these compounds, measured in water at 25°C, demonstrate a clear correlation with the electronic properties of the substituent. rsc.org For this compound, the methyl group at the meta position exerts a weak electron-donating effect through induction, which is expected to slightly increase the pKa compared to an unsubstituted aromatic thiol.
Table 1: Thermodynamic Acid Dissociation Constants (pKa) of Selected Substituted Thiophenols in Water at 25°C
| Substituent | pKa |
| p-NO₂ | 4.58 |
| m-NO₂ | 5.37 |
| m-Cl | 5.96 |
| p-Cl | 6.09 |
| H | 6.52 |
| m-CH₃ | 6.67 |
| p-CH₃ | 6.63 |
| p-OCH₃ | 6.81 |
| Data sourced from studies on substituted thiophenols. rsc.org |
The thiolate anion, formed upon deprotonation, is a potent nucleophile. nih.gov The rate of many reactions involving thiols, such as thiol-disulfide exchange and Michael additions, is dependent on the concentration and nucleophilicity of the thiolate. nih.govnsf.gov Kinetic studies have shown that the nucleophilic attack of the thiolate is often the rate-determining step in these reactions. nih.gov The reactivity of the thiolate is influenced by steric hindrance around the sulfur atom and the electronic effects of the substituents. nsf.gov In the case of this compound, the propyl group introduces more steric bulk than a simple methyl or ethyl group, which could kinetically hinder its approach to an electrophilic center.
Thiol-Disulfide Exchange
Thiol-disulfide exchange is a crucial reaction for thiols, particularly in biological systems, and serves as a prime example of the interplay between kinetics and thermodynamics. nih.govexlibrisgroup.com The general reaction is as follows:
R-SH + R'-SSR' ⇌ R-SSR' + R'-SH
Thermodynamically, the position of the equilibrium is determined by the relative stabilities of the thiols and disulfides involved. researchgate.net However, it is now widely accepted that in many systems, these reactions are under kinetic, not thermodynamic, control. nih.govresearchgate.net This means that the partitioning of reaction pathways depends on the relative rates of reaction, which are governed by activation energies. nih.gov
Factors influencing the kinetics of thiol-disulfide exchange include:
Thiol pKa: A lower pKa leads to a higher concentration of the more nucleophilic thiolate at a given pH, thus increasing the reaction rate. nih.gov
Leaving Group pKa: The pKa of the thiol being displaced from the disulfide also affects the rate. nih.gov
Steric Effects: Increased steric hindrance around the reacting sulfur atoms can decrease the reaction rate. nsf.gov
For this compound, its reactivity in thiol-disulfide exchange would be a balance between the electronic effect of the 3-methyl group on its pKa and the steric hindrance from the propyl chain.
Oxidation to Disulfides and Other Species
The S-H bond in thiols is weaker than the O-H bond in alcohols, making thiols more susceptible to oxidation. chemistrysteps.com The primary oxidation product of thiols is a disulfide, formed by the coupling of two thiol molecules. This can occur through various mechanisms, including reaction with mild oxidizing agents or through radical pathways.
Further oxidation can lead to the formation of sulfenic (RSOH), sulfinic (RSO₂H), and sulfonic (RSO₃H) acids. The formation of these higher oxidation states is generally thermodynamically favorable but may be kinetically slow in the absence of strong oxidants.
Table 2: General Thermodynamic and Kinetic Considerations for Thiol Reactivity
| Parameter | Influence on this compound | General Principles |
| Thermodynamics | The equilibrium position of its reactions is determined by the relative stability of reactants and products. The 3-methyl group has a minor electronic effect on the overall thermodynamics. | Governs the spontaneity and equilibrium of reactions. Key parameters include Gibbs free energy, enthalpy, and entropy. nih.gov |
| Kinetics | The rates of its reactions are influenced by activation energies. The steric bulk of the propyl group can increase the activation energy for nucleophilic attack. | Determines the speed of a reaction. Factors include activation energy, temperature, and catalyst presence. nih.govnih.gov |
| pKa | Expected to be slightly higher than that of thiophenol due to the electron-donating methyl group, affecting the concentration of the thiolate anion at a given pH. | A lower pKa indicates a stronger acid and leads to a higher concentration of the nucleophilic thiolate form. chemistrysteps.comnih.gov |
| Steric Hindrance | The propyl group adjacent to the thiol can sterically hinder reactions at the sulfur atom, potentially slowing down reaction rates compared to less substituted thiols. | Increased steric bulk around the reactive center generally decreases reaction rates. nsf.gov |
Advanced Spectroscopic and Analytical Methodologies for Mechanistic and Structural Investigations of 1 3 Methylphenyl Propane 1 Thiol
Nuclear Magnetic Resonance (NMR) Spectroscopy for Reaction Monitoring and Stereochemical Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules and for monitoring the real-time progress of chemical reactions. jhu.edu For 1-(3-methylphenyl)propane-1-thiol, ¹H and ¹³C NMR would provide a detailed map of the carbon-hydrogen framework. The purity of the compound can be assessed prior to a reaction, and by acquiring spectra over time, the consumption of reactants and formation of products can be quantified to determine reaction rates and mechanisms. nih.gov
One of the key challenges for a chiral molecule like this compound is the determination of its absolute configuration. A powerful NMR-based method involves the use of chiral derivatizing agents (CDAs). researchgate.net By reacting the thiol with a CDA, such as an enantiomerically pure α-methoxy-α-phenylacetic acid (MPA), a pair of diastereomers is formed. The distinct spatial arrangement of these diastereomers leads to measurable differences in the chemical shifts (Δδ) of the protons near the chiral center when their ¹H NMR spectra are compared. A consistent pattern in the sign of these Δδ values allows for the unambiguous assignment of the absolute configuration of the original thiol. researchgate.net
| Atom/Group | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| -SH | ~1.3 - 1.6 | - |
| CH (benzylic, attached to S) | ~3.8 - 4.2 | ~45 - 50 |
| -CH₂- | ~1.6 - 1.8 | ~30 - 35 |
| -CH₃ (propyl) | ~0.9 - 1.1 | ~12 - 15 |
| Aromatic C-H | ~7.0 - 7.3 | ~125 - 130 |
| Aromatic C-CH₃ | - | ~138 - 140 |
| Aromatic C-CH(SH) | - | ~140 - 145 |
| -CH₃ (aromatic) | ~2.3 - 2.4 | ~20 - 22 |
| Proton | Hypothetical ΔδRS (ppm) | Inferred Spatial Position relative to Phenyl of CDA |
|---|---|---|
| Ha | +0.05 | Outside shielding cone |
| Hb | -0.08 | Inside shielding cone |
Mass Spectrometry for Reaction Intermediate Identification and Pathway Elucidation
Mass spectrometry (MS) is a vital technique for determining the molecular weight of this compound and for identifying intermediates formed during its reactions. The molecular ion peak (M⁺) would confirm the compound's mass, while high-resolution mass spectrometry (HRMS) can provide the exact molecular formula. rsc.org
The fragmentation pattern observed in the mass spectrum offers structural clues. For this compound, characteristic fragmentation would likely include cleavage of the labile C-S bond and benzylic C-C bonds. When coupled with techniques like gas chromatography (GC-MS) or liquid chromatography (LC-MS), complex reaction mixtures can be separated, and each component can be analyzed. This allows for the identification of transient intermediates and side products, which is crucial for elucidating detailed reaction pathways, such as oxidation reactions leading to disulfides or other sulfur oxides.
Infrared and Raman Spectroscopy for Functional Group Analysis and Mechanistic Probing
Vibrational spectroscopy, including both infrared (IR) and Raman techniques, is used to identify functional groups within a molecule. For this compound, these methods are excellent for confirming the presence of the thiol group.
Infrared (IR) Spectroscopy : The S-H stretching vibration typically appears as a weak but sharp absorption band in the region of 2550-2600 cm⁻¹. mdpi.com The weakness of this band is due to the small change in dipole moment during the vibration. rsc.org Other characteristic bands would include C-H stretches from the aromatic ring and alkyl chain (around 2850-3100 cm⁻¹) and C=C stretching vibrations from the aromatic ring (around 1450-1600 cm⁻¹). mdpi.com
Raman Spectroscopy : Raman spectroscopy is often more sensitive to the S-H and C-S bonds than IR spectroscopy. rsc.org The C-S stretch appears in the 600-750 cm⁻¹ region, while the S-H stretch is also observed around 2550-2600 cm⁻¹. researchgate.net A key advantage of Raman is its utility in monitoring reactions in aqueous media and for detecting the formation of disulfide (S-S) bonds, which have a characteristic Raman signal around 500-550 cm⁻¹. rsc.org A convenient method to confirm the thiol group is through deuteration, where dissolving the thiol in D₂O results in a significant shift of the C-S-H bending mode, providing a clear diagnostic marker. rsc.orgrsc.org
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Technique | Intensity |
|---|---|---|---|---|
| S-H | Stretching (ν) | 2550 - 2600 | IR / Raman | Weak (IR), Medium (Raman) |
| C-S | Stretching (ν) | 600 - 750 | Raman | Medium |
| C-S-H | Bending (β) | ~850 | Raman | Medium |
| Aromatic C=C | Stretching (ν) | 1450 - 1600 | IR / Raman | Medium to Strong |
| Alkyl C-H | Stretching (ν) | 2850 - 2960 | IR / Raman | Strong |
| Aromatic C-H | Stretching (ν) | 3000 - 3100 | IR / Raman | Medium |
X-ray Crystallography of Co-crystals or Derivatives for Precise Structural Elucidation
X-ray crystallography provides the most definitive method for determining the three-dimensional structure of a molecule, including its absolute stereochemistry. However, obtaining single crystals of a liquid or low-melting-point solid like this compound can be challenging. A common and effective strategy is to prepare a solid derivative or a co-crystal. nih.gov
By reacting the thiol with a suitable co-former, a stable crystalline solid can be formed. The resulting single crystal can then be analyzed by X-ray diffraction. This analysis yields precise bond lengths, bond angles, and torsional angles. For a chiral thiol, crystallographic analysis of a derivative made with a single enantiomer of another chiral molecule can confirm the absolute configuration of both chiral centers in the new structure, thereby unambiguously determining the stereochemistry of the parent thiol. researchgate.net
In Situ Spectroscopic Techniques for Real-time Reaction Mechanism Studies
In situ spectroscopic techniques are powerful for studying reaction mechanisms by monitoring the chemical system in real-time without disturbing it. nih.gov This approach allows for the observation of reactive intermediates and the collection of kinetic data under actual reaction conditions.
For reactions involving this compound, several in situ methods could be employed:
In Situ Raman Spectroscopy : This is particularly effective for monitoring reactions involving thiols. rsc.org For instance, in an oxidation reaction, one could simultaneously monitor the decrease in the intensity of the S-H stretching band (~2570 cm⁻¹) and the appearance of the S-S stretching band (~510 cm⁻¹) to follow the conversion of the thiol to a disulfide in real time. rsc.org
In Situ NMR Spectroscopy : By conducting a reaction directly in an NMR tube, one can follow changes in the concentration of reactants, intermediates, and products over time, providing detailed kinetic and mechanistic information. jhu.edunih.gov
In Situ IR Spectroscopy : Using an attenuated total reflectance (ATR) probe, IR spectra can be recorded directly from a reaction mixture, tracking changes in the concentration of functional groups as the reaction progresses.
These real-time methods are invaluable for understanding complex reaction networks, identifying short-lived intermediates, and optimizing reaction conditions for desired outcomes. nih.gov
Strategic Applications of 1 3 Methylphenyl Propane 1 Thiol in Advanced Organic Synthesis
Asymmetric Synthesis Utilizing the Thiol Moiety as a Chiral Auxiliary or Intermediate
The application of chiral auxiliaries is a powerful strategy in asymmetric synthesis, enabling the stereocontrolled formation of new chiral centers. rsc.orgorganic-chemistry.org A chiral auxiliary is a chemical compound that is temporarily incorporated into a substrate, directs the stereochemical outcome of a subsequent reaction, and is then removed. organic-chemistry.org While no studies specifically report the use of 1-(3-Methylphenyl)propane-1-thiol as a chiral auxiliary, its structure contains a stereocenter at the carbon bearing the thiol and the aryl group. If resolved into its individual enantiomers, it could potentially serve as a chiral auxiliary.
For instance, chiral thiols can be used to form chiral dithioacetals or ketals with prochiral carbonyl compounds. The resulting thioacetal, now containing a chiral center from the thiol, can undergo diastereoselective reactions, such as alkylations or reductions. Subsequent removal of the thiol auxiliary would yield an enantiomerically enriched product. The effectiveness of such an auxiliary would depend on its ability to induce high levels of diastereoselectivity and the ease of its cleavage without causing racemization. organic-chemistry.org
Furthermore, enantiomerically pure this compound could act as a key chiral intermediate in the synthesis of more complex chiral molecules. nih.gov For example, it could undergo S-alkylation or other modifications at the sulfur atom, with the stereocenter influencing the stereochemical outcome of reactions at other parts of the molecule.
Functionalization of Complex Molecular Architectures through Thiol-Mediated Transformations
Thiol-mediated transformations are versatile tools for the functionalization of complex molecules due to the high reactivity and selectivity of the thiol group. nih.govnih.gov Although direct examples involving this compound are absent from the literature, its secondary benzylic thiol moiety suggests it could participate in several key transformations.
One of the most prominent thiol-mediated reactions is the thiol-ene reaction , a "click" chemistry process where a thiol adds across a double bond, typically initiated by radicals or a base. nih.gov This reaction is highly efficient and tolerant of a wide range of functional groups, making it ideal for the late-stage functionalization of complex molecules. This compound could be used to introduce the 3-methylphenylpropyl group onto molecules containing an alkene functionality.
Another important transformation is the thiol-yne reaction , where a thiol adds across a triple bond. This can lead to the formation of vinyl sulfides, which are valuable synthetic intermediates. The regioselectivity of this addition can often be controlled by the reaction conditions.
The nucleophilic nature of the thiolate anion, formed by deprotonation of the thiol, allows for its use in nucleophilic substitution reactions (SN2) and Michael additions . This would enable the introduction of the 1-(3-methylphenyl)propylthio moiety into a wide variety of organic scaffolds.
Role in Protecting Group Chemistry: Orthogonal Strategies and Cleavage Methodologies
Protecting groups are essential in multi-step organic synthesis to mask reactive functional groups and prevent unwanted side reactions. organic-chemistry.orgwikipedia.org Thiols can be used as protecting groups for various functionalities, and conversely, the thiol group itself often requires protection.
While there is no specific documentation of this compound as a protecting group, its structural features are pertinent to protecting group strategies. For instance, thiols are known to react with aldehydes and ketones to form dithioacetals and dithioketals, respectively. These are stable under both acidic and basic conditions but can be cleaved using specific reagents, such as those based on mercury(II), iodine, or with oxidizing agents. wikipedia.org
The concept of orthogonal protecting group strategy is crucial in complex syntheses, allowing for the selective deprotection of one functional group in the presence of others. organic-chemistry.org If the 1-(3-methylphenyl)propylthio group were used as a protecting group, its removal conditions would need to be distinct from those of other protecting groups present in the molecule.
Common protecting groups for the thiol functionality itself include the trityl (Tr), p-methoxybenzyl (PMB), and acetyl (Ac) groups. The choice of protecting group would depend on the planned reaction conditions, and its removal would be designed to be orthogonal to other synthetic steps. tcichemicals.comnih.gov
Polymer Chemistry: Thiol-Based Monomer Synthesis and Polymer Modification (e.g., thiol-ene click reactions)
Thiol-ene chemistry has found widespread application in polymer synthesis and modification due to its high efficiency, orthogonality, and mild reaction conditions. osti.govresearchgate.net This reaction can be used for step-growth polymerization, where a dithiol is reacted with a diene, or for the post-polymerization modification of polymers containing either thiol or ene functionalities. rsc.org
Although no polymers derived specifically from this compound have been reported, its structure lends itself to several potential applications in polymer chemistry. If a diene-containing analogue of this compound were synthesized, it could undergo polymerization with dithiols to form polymers with the 3-methylphenylpropyl group as a pendant moiety.
More plausibly, this compound could be used in the post-polymerization modification of polymers containing reactive ene groups. This would allow for the introduction of the 3-methylphenylpropyl group onto the polymer backbone, thereby modifying the polymer's physical and chemical properties, such as its hydrophobicity, refractive index, and thermal stability. The high efficiency of the thiol-ene reaction would ensure a high degree of functionalization. osti.gov
| Potential Polymer Application | Description | Relevant Chemistry |
| Polymer Modification | Introduction of the 1-(3-methylphenyl)propylthio group onto a pre-existing polymer with alkene side chains. | Thiol-ene "click" reaction |
| Monomer for Step-Growth Polymerization | If synthesized as a di-thiol or di-ene derivative, it could be used as a monomer. | Thiol-ene polymerization |
| Chain Transfer Agent | In radical polymerization, thiols can act as chain transfer agents to control molecular weight. | Radical polymerization |
Precursor to Advanced Sulfurous Organic Scaffolds and Heterocycles
Thiols are valuable starting materials for the synthesis of a wide variety of sulfur-containing heterocycles, which are important motifs in many biologically active compounds and functional materials. umich.eduresearchgate.net While specific examples using this compound are not documented, its structure suggests it could be a precursor to several classes of sulfur heterocycles.
For example, the reaction of thiols with appropriate bifunctional electrophiles can lead to the formation of various heterocyclic rings. The reaction of a thiol with a 1,2-dihaloethane could potentially lead to the formation of a thiirane (B1199164) (a three-membered ring), although this is more commonly achieved through other routes. Reaction with 1,3-dihalopropanes could yield thietanes (four-membered rings), and with 1,4-dihalobutanes, tetrahydrothiophenes (five-membered rings).
Furthermore, intramolecular cyclization reactions of appropriately functionalized derivatives of this compound could provide access to more complex, fused heterocyclic systems. For instance, if an electrophilic center is introduced elsewhere in the molecule, cyclization onto the sulfur atom could occur. The synthesis of benzothiophenes, for example, often involves the cyclization of a thiol onto an activated aromatic ring or a side chain. researchgate.net
| Heterocyclic System | Potential Synthetic Approach |
| Thietanes | Reaction with 1,3-dihalopropanes or their equivalents. |
| Tetrahydrothiophenes | Reaction with 1,4-dihalobutanes or their equivalents. |
| Fused Thiophenes | Intramolecular cyclization of a functionalized derivative. |
Derivatives and Analogues of 1 3 Methylphenyl Propane 1 Thiol: Synthesis and Enhanced Reactivity
Design and Synthesis of Novel Substituted Thiol Analogues
The synthesis of 1-(3-methylphenyl)propane-1-thiol analogues is typically achieved through multi-step sequences that allow for the introduction of various substituents on the aromatic ring. A common and flexible approach begins with a substituted 3-methylbenzaldehyde (B113406).
The general synthetic pathway involves two key transformations:
Carbon Chain Elaboration: The aldehyde is treated with a Grignard reagent, such as ethylmagnesium bromide, to form the corresponding secondary alcohol, 1-(substituted-3-methylphenyl)propan-1-ol. This reaction establishes the three-carbon chain.
Conversion of Alcohol to Thiol: The secondary alcohol is a crucial intermediate that can be converted to the target thiol. A reliable method involves converting the alcohol to a good leaving group, such as a tosylate, by reacting it with p-toluenesulfonyl chloride. Subsequent nucleophilic substitution with a sulfur source, like sodium hydrosulfide (B80085) or thiourea (B124793) followed by hydrolysis, yields the desired thiol. This method is advantageous as it often proceeds with inversion of configuration, a useful feature for stereoselective synthesis.
An alternative route for aryl thiol synthesis involves the copper-catalyzed coupling of an aryl iodide with sulfur powder, followed by reduction. organic-chemistry.org This allows for the late-stage introduction of the thiol group onto a pre-functionalized aromatic ring. organic-chemistry.org
The design of novel analogues focuses on introducing electronically diverse functional groups onto the phenyl ring to modulate the thiol's reactivity.
Table 1: Proposed Synthesis of Substituted this compound Analogues
| Substituent (X) at C5 Position | Starting Material | Synthetic Sequence | Target Analogue |
| H (None) | 3-Methylbenzaldehyde | 1. EtMgBr, THF2. TsCl, Pyridine3. NaSH, DMF | This compound |
| Methoxy (B1213986) (-OCH₃) | 5-Methoxy-3-methylbenzaldehyde | 1. EtMgBr, THF2. TsCl, Pyridine3. NaSH, DMF | 1-(5-Methoxy-3-methylphenyl)propane-1-thiol |
| Nitro (-NO₂) | 5-Nitro-3-methylbenzaldehyde | 1. EtMgBr, THF2. TsCl, Pyridine3. NaSH, DMF | 1-(5-Nitro-3-methylphenyl)propane-1-thiol |
| Fluoro (-F) | 5-Fluoro-3-methylbenzaldehyde | 1. EtMgBr, THF2. TsCl, Pyridine3. NaSH, DMF | 1-(5-Fluoro-3-methylphenyl)propane-1-thiol |
Investigation of Steric and Electronic Effects on Reactivity Profiles
The reactivity of the thiol group in this compound analogues is governed by both steric and electronic factors. The thiol (-SH) group can act as a nucleophile or as an acid (by losing its proton).
Electronic Effects: Substituents on the aromatic ring exert a significant electronic influence on the thiol group. Electron-withdrawing groups (EWGs), such as a nitro group (-NO₂), increase the acidity of the thiol proton by stabilizing the resulting thiolate anion (S⁻) through resonance or inductive effects. Conversely, electron-donating groups (EDGs), like a methoxy group (-OCH₃), decrease acidity by destabilizing the anion. This modulation of acidity (pKa) directly impacts the nucleophilicity of the corresponding thiolate; thiolates derived from more acidic thiols are less basic and generally less nucleophilic. However, the high polarizability of sulfur often makes thiolates excellent soft nucleophiles, even with EWGs present. masterorganicchemistry.com Studies on fluorinated aromatic thiols have demonstrated that strong EWGs can significantly alter electron transfer properties at molecule-metal interfaces. nih.gov
Steric Effects: Steric hindrance primarily arises from bulky substituents positioned near the reaction center. numberanalytics.com In this scaffold, the methyl group at the C3 position and the ethyl group on the stereocenter provide a moderate level of steric bulk. Adding large substituents at the C2 or C4 positions of the phenyl ring would sterically hinder the approach of reactants to the thiol group, potentially slowing down reaction rates for processes like S-alkylation or oxidation. numberanalytics.com This steric shielding can also influence regioselectivity in reactions involving the aromatic ring itself. numberanalytics.comnumberanalytics.com
Table 2: Predicted Electronic Effects of Substituents on the Acidity of Thiol Analogues
| Analogue | Substituent Type | Predicted Effect on Thiol pKa | Predicted Effect on Thiolate Nucleophilicity |
| 1-(5-Nitro-3-methylphenyl)propane-1-thiol | Electron-Withdrawing (EWG) | Decrease (More Acidic) | Decrease |
| This compound | Neutral/Weakly Donating | Baseline | Baseline |
| 1-(5-Methoxy-3-methylphenyl)propane-1-thiol | Electron-Donating (EDG) | Increase (Less Acidic) | Increase |
Chiral Derivatives: Synthesis and Application in Enantioselective Processes
The carbon atom attached to the sulfur in this compound is a stereocenter, meaning the molecule exists as a pair of enantiomers. The synthesis of enantiomerically pure or enriched derivatives is of great interest for applications in asymmetric catalysis, where they can serve as chiral ligands or catalysts.
Synthesis of Chiral Derivatives: Enantioselective synthesis can be approached in several ways:
Asymmetric Reduction: The precursor ketone, 1-(3-methylphenyl)propan-1-one, can be reduced to the corresponding chiral alcohol using well-established asymmetric reduction catalysts (e.g., those based on ruthenium or rhodium with chiral phosphine (B1218219) ligands). Subsequent conversion to the thiol, typically proceeding with inversion of stereochemistry, would yield the enantiomerically enriched thiol.
Kinetic Resolution: The racemic thiol can be resolved through reaction with a chiral resolving agent or via an enzyme-catalyzed reaction that selectively transforms one enantiomer, allowing the other to be isolated.
Asymmetric Catalysis: Direct enantioselective synthesis can be achieved using chiral catalysts. For instance, methods involving the sulfa-Michael addition of thiols to prochiral alkenes have been developed using chiral organocatalysts, such as cinchona alkaloids, to deliver products with high enantioselectivity. rsc.org These principles can be adapted for the synthesis of the target chiral thiols.
Applications in Enantioselective Processes: Chiral thiols and their corresponding thiolates are valuable in asymmetric synthesis. They can be used as:
Chiral Ligands: The soft sulfur atom can coordinate to transition metals, and the chiral backbone can create a chiral environment around the metal center, enabling enantioselective transformations like hydrogenation or C-C bond formation. acs.org
Organocatalysts: Chiral thiolates can act as potent nucleophiles in asymmetric conjugate addition reactions (e.g., Michael and sulfa-Michael additions), transferring their chirality to the product. rsc.org
Table 3: Potential Strategies for Enantioselective Synthesis
| Method | Key Reagent/Catalyst | Expected Outcome |
| Asymmetric Reduction of Ketone | (R)-CBS Catalyst (Corey-Bakshi-Shibata) | (S)-1-(3-Methylphenyl)propan-1-ol |
| Kinetic Resolution of Racemic Thiol | Lipase-catalyzed acylation | One enantiomer acylated, the other unreacted |
| Asymmetric Sulfa-Michael Addition | Cinchona-squaramide organocatalyst | High enantiomeric excess (e.g., >90% ee) rsc.org |
Silicon-Containing Thiol Analogues for Specific Synthetic Utilities
Incorporating silicon into the structure of this compound can unlock specific and useful chemical properties. Silicon's unique characteristics compared to carbon allow for the design of analogues with tailored reactivity, stability, and utility as synthetic building blocks. nih.gov
Design and Synthesis: Silicon can be incorporated in several ways:
On the Aromatic Ring: A trialkylsilyl group (e.g., -SiMe₃) can be installed on the phenyl ring. This is often achieved by lithiation of a halogenated precursor followed by quenching with a silyl (B83357) chloride.
As a Thiol-Reactive Handle: While not part of the thiol molecule itself, silicon-containing reagents, such as β-trialkylsilyl alkynones, have been developed for the specific and efficient conjugation of thiols under mild, physiological conditions. nih.govresearchgate.net This highlights the unique affinity between silicon-based reagents and thiols.
Synthetic Utilities: Silicon-containing thiol analogues offer several advantages:
Directing Groups: A silyl group on the aromatic ring can act as a powerful directing group for subsequent electrophilic aromatic substitution or ortho-metalation reactions, providing regiochemical control.
Protecting Groups: The thiol group itself can be protected as a silyl thioether (R-S-SiR'₃). This protection is robust under many conditions but can be cleaved selectively, for instance, with fluoride (B91410) ions.
Modulation of Properties: The lipophilicity and electronic nature of the molecule can be fine-tuned by the choice of the silyl substituent. researchgate.net This is particularly relevant in the context of developing molecules with specific biological or material properties. researchgate.net
Table 4: Representative Silicon-Containing Analogues and Their Synthetic Utility
| Analogue Structure | Description | Potential Synthetic Utility |
| 1-(3-Methyl-5-(trimethylsilyl)phenyl)propane-1-thiol | Trimethylsilyl group on the aromatic ring | Site for ipso-substitution (e.g., halogenation); directing group for further functionalization. |
| (1-(3-Methylphenyl)prop-1-ylthio)trimethylsilane | Silyl-protected thiol | Protection of the thiol group during other synthetic transformations; precursor to the thiolate anion upon treatment with fluoride. |
Future Directions and Emerging Research Avenues in the Study of 1 3 Methylphenyl Propane 1 Thiol
The unique structural characteristics of 1-(3-methylphenyl)propane-1-thiol, featuring a chiral center, a reactive thiol group, and an aromatic ring, position it as a compound of significant interest for future research and development. The convergence of its functionalities opens up avenues in diverse areas of chemical science, from automated synthesis to advanced catalysis. This article explores the prospective research directions centered on this specific arylalkyl thiol.
Q & A
Basic: What are the recommended analytical methods for confirming the purity and structural identity of 1-(3-Methylphenyl)propane-1-thiol?
Answer:
- Nuclear Magnetic Resonance (NMR): Use -NMR and -NMR to verify the aromatic protons (6.7–7.2 ppm for substituted phenyl groups) and the thiol proton (typically 1.3–1.7 ppm, though broad due to exchange). Compare peak splitting patterns with analogous thiols like 1-(4-methoxyphenyl)propane-1-thiol (C10H14OS) .
- Mass Spectrometry (MS): High-resolution MS (HRMS) should confirm the molecular ion peak at m/z 182.28 (C10H14OS). Fragmentation patterns may include loss of SH (34 Da) or methyl groups.
- Infrared (IR) Spectroscopy: Look for S-H stretch (~2550 cm) and C-S stretch (~700 cm).
Note: Cross-reference data with structurally similar compounds (e.g., 1-(3-methylphenyl)propan-2-amine, C10H15N) to validate assignments .
Advanced: How can researchers resolve discrepancies in reported 1H^1H1H-NMR shifts for this compound across different studies?
Answer:
Discrepancies may arise from solvent effects, concentration, or impurities.
- Methodology:
- Solvent Standardization: Re-run spectra in deuterated solvents (e.g., CDCl3 vs. DMSO-d6) to assess solvent-induced shifts.
- Isomer Analysis: Check for positional isomerism (e.g., 3-methyl vs. 4-methyl substitution) using 2D NMR (COSY, HSQC).
- Impurity Profiling: Use HPLC or GC-MS to detect byproducts (e.g., disulfides from thiol oxidation).
- Computational Validation: Compare experimental shifts with density functional theory (DFT)-predicted shifts for the target structure.
Example: For 1-(4-methoxyphenyl)propane-1-thiol, the methoxy group’s electron-donating effect shifts aromatic protons upfield by ~0.3 ppm compared to the 3-methyl analog .
Basic: What synthetic routes are commonly employed for this compound?
Answer:
- Thiolation via Nucleophilic Substitution: React 1-(3-Methylphenyl)propane-1-bromide with thiourea, followed by hydrolysis (e.g., NaOH/EtOH).
- Mitsunobu Reaction: Use diethyl azodicarboxylate (DEAD) and triphenylphosphine to convert 1-(3-Methylphenyl)propan-1-ol to the thiol using thioacetic acid, followed by hydrolysis.
- Catalytic Thiolation: Employ transition-metal catalysts (e.g., Ni or Pd) for cross-coupling between aryl halides and thiol sources (e.g., NaSH).
Note: Optimize reaction conditions (temperature, solvent) based on analogs like 4-allyl-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol, where reflux in toluene with triethylamine improved yields .
Advanced: How can researchers mitigate thiol oxidation during storage and handling?
Answer:
- Storage: Use amber vials under inert gas (N2/Ar) at –20°C. Add stabilizers (e.g., 1% BHT) to inhibit radical-mediated oxidation.
- Handling: Work under anhydrous conditions (glovebox) to avoid moisture-induced disulfide formation.
- Monitoring: Periodically check purity via HPLC (C18 column, UV detection at 254 nm) to quantify disulfide byproducts.
Example: For 1-(4-methoxyphenyl)propane-1-thiol, oxidation to the disulfide was reduced by 90% when stored with molecular sieves .
Basic: What are the key safety considerations for handling this compound in laboratory settings?
Answer:
- Ventilation: Use fume hoods due to potential volatility and thiol odor.
- Personal Protective Equipment (PPE): Nitrile gloves, lab coat, and safety goggles.
- Spill Management: Neutralize with 10% sodium hypochlorite (bleach) to oxidize thiols to less odorous sulfonic acids.
Note: While no specific hazard data exists for this compound, general thiol safety protocols (e.g., OSHA guidelines for SH-containing compounds) apply .
Advanced: How can computational chemistry aid in predicting the reactivity of this compound in nucleophilic reactions?
Answer:
- DFT Calculations: Optimize geometry at the B3LYP/6-311+G(d,p) level to determine electrophilicity (Fukui indices) and nucleophilic sites.
- Solvent Modeling: Use polarizable continuum models (PCM) to simulate solvent effects on reaction barriers (e.g., SN2 vs. radical pathways).
- Transition State Analysis: Identify intermediates in thiol-disulfide exchange reactions using Nudged Elastic Band (NEB) methods.
Example: For 3-(3-Chlorophenyl)-1,1,1-trifluoro-2-propanone, DFT predicted regioselectivity in nucleophilic attacks, aligning with experimental yields .
Basic: What are the potential applications of this compound in materials science?
Answer:
- Self-Assembled Monolayers (SAMs): Thiols bind to gold surfaces; the methylphenyl group may enhance hydrophobicity for corrosion-resistant coatings.
- Polymer Modification: Use as a chain-transfer agent in RAFT polymerization to control molecular weight distributions.
- Ligand Design: Coordinate with metals (e.g., Au, Pt) for catalytic applications, leveraging the aryl-thiolate moiety’s electron density.
Note: Analogous compounds like 4-[3-(Methylamino)-1-(thiophen-2-yl)propyl]naphthalen-1-ol have shown utility in coordination chemistry .
Advanced: How can researchers validate the absence of regioisomeric impurities in synthesized this compound?
Answer:
- Chromatographic Separation: Use reverse-phase HPLC with a C18 column (acetonitrile/water gradient) to resolve 3-methyl and 4-methyl isomers.
- 2D NMR (NOESY): Detect spatial proximity between the methyl group and aromatic protons to confirm substitution pattern.
- Single-Crystal X-Ray Diffraction: If crystallizable, compare unit cell parameters with databases (e.g., CCDC) for unambiguous confirmation.
Example: For 1-(2-Hydroxy-5-methylphenyl)-3-(3-methylthiophen-2-yl)prop-2-en-1-one, X-ray diffraction confirmed regiochemistry with an R factor of 0.058 .
Basic: What spectroscopic databases or resources are recommended for benchmarking this compound data?
Answer:
- NIST Chemistry WebBook: Validate IR and MS data against curated standards (e.g., 1-Propene-1-thiol, C3H6S) .
- PubChem: Cross-reference molecular weight (182.28) and InChIKey for structural analogs .
- CAS Common Chemistry: Access peer-reviewed entries (e.g., 1-(3-Amino-4-chlorophenyl)propan-1-one, C9H10ClNO) for comparative analysis .
Advanced: What strategies can optimize the enantiomeric purity of chiral derivatives synthesized from this compound?
Answer:
- Chiral Chromatography: Use chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) to resolve enantiomers.
- Asymmetric Catalysis: Employ chiral ligands (e.g., BINOL derivatives) in thiol-ene click reactions.
- Crystallization-Induced Diastereomer Resolution: Form diastereomeric salts with chiral amines (e.g., (R)-1-phenylethylamine) and recrystallize.
Example: For 1-(3-fluoro-4-methylphenyl)cyclopropan-1-amine hydrochloride, chiral HPLC achieved >99% ee .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
